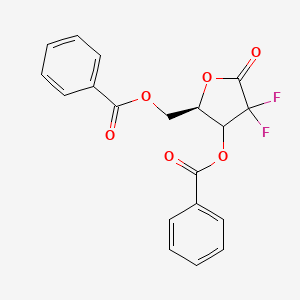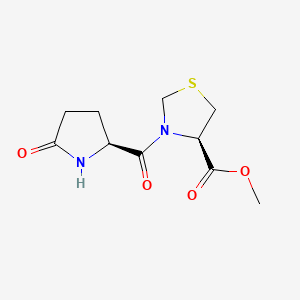
Pidotimodmethylester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pidotimod Methyl Ester is a synthetic dipeptide with immunomodulatory properties. It is primarily used to stimulate the immune system, particularly in patients with respiratory and urinary tract infections. This compound has gained attention for its ability to enhance both innate and adaptive immune responses, making it a valuable tool in the treatment of various infections .
Wissenschaftliche Forschungsanwendungen
Pidotimod Methyl Ester has a wide range of scientific research applications:
- **Chem
Wirkmechanismus
Target of Action
Pidotimod Methyl Ester, a synthetic dipeptide with immunomodulatory properties, primarily targets the immune system . It is used in patients with documented cell-mediated immunosuppression to stimulate their immunity during lung and urinary tract infections . The compound’s primary targets include tumor necrosis factor α (TNF-α), extracellular signal-related kinase (ERK), and nuclear factor κB (NFκB) .
Mode of Action
Pidotimod Methyl Ester inhibits TNF-α induced increases in ERK phosphorylation . It also increases NFκB expression and translocation to the nucleus . These modulatory effects on ERK and NFκB signaling are thought to produce the increase in toll-like receptor expression seen with Pidotimod Methyl Ester .
Biochemical Pathways
Pidotimod Methyl Ester affects both innate and adaptive immune responses . It induces dendritic cells maturation, up-regulates the expression of HLA-DR and co-stimulatory molecules, stimulates dendritic cells to release pro-inflammatory molecules driving T-cells proliferation and differentiation towards a Th1 phenotype, enhances natural killer (NK) cells functions and promotes phagocytosis .
Pharmacokinetics
Pidotimod Methyl Ester is a highly purified molecule and has high reproducibility among different batches . In the gastrointestinal tract, it is rapidly absorbed . It has an oral bioavailability of 43%–45% . The rate and extent of absorption of Pidotimod Methyl Ester are reduced significantly when consumed with food .
Result of Action
Pidotimod Methyl Ester is also able to increase the concentration of salivary IgA directed against bacteria .
Action Environment
The action of Pidotimod Methyl Ester can be influenced by environmental factors such as the presence of other medications and the patient’s diet. For example, Pidotimod Methyl Ester is a more safe solution in patients subjected to vaccination, if compared to lyophilized polibacterial, which can’t be administered for thirty days before vaccination .
Zukünftige Richtungen
Pidotimod, the parent compound of Pidotimod Methyl Ester, has been researched for over two decades and has shown utility in a variety of indications in children as well as in adults . Its immunostimulant activity has been firmly established in the management of recurrent respiratory infections in children with or without asthma . With further exploration, the immunostimulant activity of Pidotimod might be extended to different immunological disorders .
Biochemische Analyse
Biochemical Properties
Pidotimod Methyl Ester plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to modulate the immune system by increasing the expression of toll-like receptors and enhancing the activity of immune cells such as lymphocytes and macrophages . Pidotimod Methyl Ester also interacts with proteins like lactoferrin, cathepsin G, and myeloperoxidase, which are known for their potent antibacterial properties . These interactions help in boosting the body’s defense mechanisms against infections.
Cellular Effects
Pidotimod Methyl Ester influences various types of cells and cellular processes. It has been observed to stimulate cell-mediated immunity by increasing the proliferation of T-lymphocytes and enhancing the activity of macrophages . Additionally, Pidotimod Methyl Ester upregulates the expression of toll-like receptors on airway epithelial cells, thereby enhancing the innate immune response . It also affects gene expression by modulating the balance of T-lymphocytes, which can have anti-allergic effects . These cellular effects contribute to the overall enhancement of the immune system’s ability to combat infections.
Molecular Mechanism
The molecular mechanism of Pidotimod Methyl Ester involves several key interactions at the molecular level. It inhibits tumor necrosis factor α (TNF-α) induced increases in extracellular signal-related kinase (ERK) phosphorylation and increases nuclear factor κB (NFκB) expression and translocation to the nucleus . These modulatory effects on ERK and NFκB signaling pathways lead to an increase in toll-like receptor expression and the maturation of dendritic cells . Pidotimod Methyl Ester also enhances the antigen-specific antibody titer and cytotoxic response, further strengthening the immune response .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Pidotimod Methyl Ester have been observed to change over time. Studies have shown that it can modulate airway epithelial cell functions by upregulating the expression of toll-like receptor-2 (TLR-2) on these cells . This modulation plays a crucial role in both innate and adaptive immune responses. Additionally, Pidotimod Methyl Ester has been found to be stable over time, with a half-life of approximately 4 hours . Long-term studies have demonstrated its ability to reduce the need for antibiotics in airway infections and improve the overall immune response .
Dosage Effects in Animal Models
The effects of Pidotimod Methyl Ester vary with different dosages in animal models. In mice, it has been shown to provide a protective effect against various bacterial infections, with the protective effect being dose-dependent . Higher doses of Pidotimod Methyl Ester have been associated with increased survival rates in mice infected with bacteria such as Proteus strains, Staphylococcus aureus, and Klebsiella pneumoniae
Metabolic Pathways
Pidotimod Methyl Ester is involved in several metabolic pathways, including pyruvate, citrate, sulfur, and methane metabolisms . Pyruvate, the end product of glycolysis, enters the mitochondria where it sustains the citric acid cycle. Pidotimod Methyl Ester has been shown to affect the metabolic profile of exhaled breath condensate in bronchiectatic patients, indicating its influence on metabolic pathways . These metabolic interactions contribute to its overall immunomodulatory effects.
Transport and Distribution
Within cells and tissues, Pidotimod Methyl Ester is transported and distributed through various mechanisms. It has a bioavailability of 45% and is primarily eliminated through the urine as the parent compound . The compound interacts with transporters and binding proteins that facilitate its distribution within the body. These interactions ensure that Pidotimod Methyl Ester reaches its target sites and exerts its immunomodulatory effects effectively.
Subcellular Localization
The subcellular localization of Pidotimod Methyl Ester plays a crucial role in its activity and function. It has been observed to upregulate the expression of toll-like receptor-2 on airway epithelial cells, indicating its localization to these cells . Additionally, Pidotimod Methyl Ester’s interactions with various biomolecules and its modulation of signaling pathways suggest its presence in specific cellular compartments where it can exert its immunomodulatory effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Pidotimod Methyl Ester involves the reaction of thiazolidine-4-carboxylic acid and L-pyroglutamic acid. A notable method is the one-pot green synthesis in water, which eliminates the need for protection steps and uses mild reaction conditions at room temperature . This method is environmentally friendly and simplifies the purification process.
Industrial Production Methods: Industrial production of Pidotimod Methyl Ester typically involves multi-step synthesis pathways. These methods often require organic solvents, high temperatures, and other harsh conditions. For example, a four-step synthesis involves the reaction of pyroglutamic acid and ester L-thiazolidine-4-carboxylic acid in the presence of boronic acid and dichloromethane .
Analyse Chemischer Reaktionen
Types of Reactions: Pidotimod Methyl Ester undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Eigenschaften
IUPAC Name |
methyl (4R)-3-[(2S)-5-oxopyrrolidine-2-carbonyl]-1,3-thiazolidine-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S/c1-16-10(15)7-4-17-5-12(7)9(14)6-2-3-8(13)11-6/h6-7H,2-5H2,1H3,(H,11,13)/t6-,7-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FACSPTMJWBYYNZ-BQBZGAKWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CSCN1C(=O)C2CCC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CSCN1C(=O)[C@@H]2CCC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[3-[2-[2-[3-[(2-Chloroacetyl)amino]propoxy]ethoxy]ethoxy]propyl]-2-(methylamino)acetamide;2,2,2-trifluoroacetic acid](/img/structure/B590273.png)




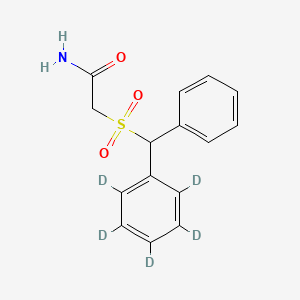
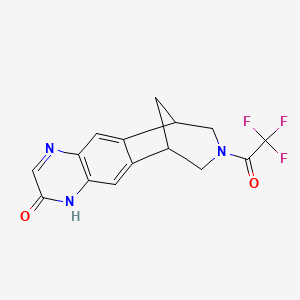
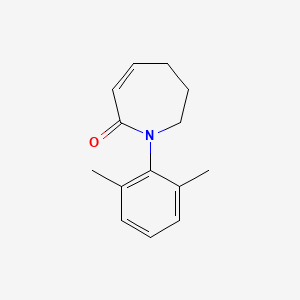


![5-[1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl]thieno[3,2-c]pyridinium Bromide](/img/structure/B590293.png)
